molecular formula C28H40O12 B1254483 Taxumairol B

Taxumairol B

Cat. No.: B1254483
M. Wt: 568.6 g/mol
InChI Key: WJMBBODKITXTJA-HIRGMTDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Taxumairol B is a natural product found in Taxus wallichiana, Taxus sumatrana, and Taxus mairei with data available.

Scientific Research Applications

Taxane Diterpenoids and Cytotoxicity

Research has identified various taxane diterpenoids, including Taxumairol B, derived from plants like Taxus sumatrana and Taxus mairei. These compounds, including this compound, are known for their significant cytotoxic properties. For instance, wallifoliol, a compound similar to this compound, exhibited notable cytotoxicity against human liver and oral epidermoid carcinoma cells (Shen et al., 2002). Similarly, other related taxane diterpenoids from Taxus mairei have shown significant cytotoxicities against human hepatoma tumor cells (Shen et al., 2001).

Microbial Transformation and Biotransformation

The microbial transformation of related compounds, such as baccatin VI and 1beta-hydroxy baccatin I, has led to the production of new taxane diterpenoids, including Taxumairol S and T (Shen et al., 2003). This indicates the potential for using microbial processes to modify and potentially enhance the properties of compounds like this compound.

Optimization for Drug Precursors

Efforts in biotechnological applications include optimizing pathways for the production of precursors to powerful anticancer drugs like Taxol. This involves engineering bacterial strains, such as Escherichia coli, for increased production of these precursors (Ajikumar et al., 2010). Although not directly linked to this compound, this research demonstrates the broader potential in manipulating pathways to synthesize valuable compounds from the Taxus species.

Nanoparticle Drug Delivery

There are studies exploring the use of nanoparticles for targeted drug delivery of taxane-based treatments, like Docetaxel, across biological barriers like the blood-brain barrier (Gan & Feng, 2010). This research opens up avenues for enhancing the efficacy and targeting capability of taxane compounds, potentially including this compound derivatives.

Properties

Molecular Formula

C28H40O12

Molecular Weight

568.6 g/mol

IUPAC Name

[(1'S,2R,2'S,3'R,5'S,7'S,8'S,9'R,10'R,13'S)-2',10',13'-triacetyloxy-1',7',9'-trihydroxy-8',12',15',15'-tetramethylspiro[oxirane-2,4'-tricyclo[9.3.1.03,8]pentadec-11-ene]-5'-yl] acetate

InChI

InChI=1S/C28H40O12/c1-12-17(37-13(2)29)10-28(35)24(40-16(5)32)22-26(8,18(33)9-19(38-14(3)30)27(22)11-36-27)23(34)21(39-15(4)31)20(12)25(28,6)7/h17-19,21-24,33-35H,9-11H2,1-8H3/t17-,18-,19-,21+,22-,23-,24-,26+,27+,28+/m0/s1

InChI Key

WJMBBODKITXTJA-HIRGMTDPSA-N

Isomeric SMILES

CC1=C2[C@H]([C@@H]([C@@]3([C@H](C[C@@H]([C@@]4([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)C)O)OC(=O)C)CO4)OC(=O)C)O)C)O)OC(=O)C

SMILES

CC1=C2C(C(C3(C(CC(C4(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C)CO4)OC(=O)C)O)C)O)OC(=O)C

Canonical SMILES

CC1=C2C(C(C3(C(CC(C4(C3C(C(C2(C)C)(CC1OC(=O)C)O)OC(=O)C)CO4)OC(=O)C)O)C)O)OC(=O)C

Synonyms

2,5,10,13-tetraacetoxy-1,7,9-trihydroxy-4,20-epoxytax-11-ene
taxumairol B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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